N-Nitroso Vonoprazan-13C,d3 is a highly specialized stable isotope-labeled internal standard (SIL-IS) engineered specifically for the ultra-trace quantification of N-nitroso vonoprazan (NVP), a critical Nitrosamine Drug Substance-Related Impurity (NDSRI). With global regulatory agencies (FDA, EMA) enforcing strict Acceptable Intake (AI) limits for highly potent NDSRIs like NVP—often capped as low as 96 ng/day—pharmaceutical manufacturers require analytical methods capable of parts-per-billion (ppb) detection [1]. This customized +4 Da mass-shifted standard allows for precise LC-MS/MS and GC-MS/MS calibration, correcting for extraction losses, sample preparation variability, and matrix-induced ion suppression during the analysis of complex vonoprazan active pharmaceutical ingredient (API) batches and formulated tablet matrices.
Substituting N-Nitroso Vonoprazan-13C,d3 with a generic nitrosamine internal standard (such as NDMA-d6 or NDEA-d10) or a lower-mass isotope fundamentally compromises method validity and regulatory compliance. Generic standards lack the structural homology of NVP, meaning they do not co-elute during chromatography and therefore fail to accurately correct for the specific matrix effects and ion suppression zones created by the high-concentration vonoprazan API [1]. Furthermore, utilizing a +2 Da or +3 Da labeled NVP analog is scientifically flawed due to the presence of a sulfur atom in the vonoprazan structure. The natural 34S isotope (4.25% abundance) generates a massive M+2 isotopic envelope that causes severe cross-talk in lower-mass internal standard channels, leading to inaccurate quantification at the critical limit of quantitation (LOQ) [2].
The molecular structure of N-nitroso vonoprazan contains a sulfur atom, which inherently produces a prominent M+2 peak due to the natural 4.25% abundance of the 34S isotope. When utilizing a +2 Da labeled internal standard, the unlabeled analyte's M+2 envelope directly interferes with the IS detection channel, causing significant signal inflation [1]. By employing the N-Nitroso Vonoprazan-13C,d3 standard, the +4 Da mass shift completely bypasses this isotopic overlap, reducing cross-talk to negligible levels and ensuring accurate calibration at ultra-trace concentrations [2].
| Evidence Dimension | Isotopic Cross-Talk (Analyte to IS Channel) |
| Target Compound Data | < 0.1% interference at M+4 (13C,d3) |
| Comparator Or Baseline | > 4.5% interference at M+2 (d2 labeled analog) |
| Quantified Difference | > 45-fold reduction in channel cross-talk |
| Conditions | LC-MS/MS MRM mode at upper limit of quantification (ULOQ) |
Prevents false internal standard signal inflation, which would otherwise lead to dangerous under-reporting of the toxic nitrosamine impurity in batch release testing.
During the LC-ESI-MS/MS analysis of vonoprazan tablets, the high concentration of the active pharmaceutical ingredient (API) and excipients causes severe, localized ion suppression in the electrospray ionization source. Generic nitrosamine standards like NDMA-d6 elute at different retention times and fail to experience the same suppression environment as NVP [1]. The structurally identical N-Nitroso Vonoprazan-13C,d3 precisely co-elutes with the target analyte, perfectly mirroring its ionization dynamics and maintaining strict recovery margins required by ICH Q2(R2) guidelines [2].
| Evidence Dimension | Relative Recovery Accuracy |
| Target Compound Data | 98% - 102% recovery (RSD < 5%) |
| Comparator Or Baseline | 75% - 120% recovery (RSD > 15%) using NDMA-d6 |
| Quantified Difference | Elimination of up to 20% matrix-induced quantification error |
| Conditions | Spike-and-recovery in vonoprazan tablet matrix (LC-ESI-MS/MS) |
Guarantees that the analytical method will pass stringent regulatory validation for accuracy and precision in complex commercial drug matrices.
For high-throughput pharmaceutical quality control, internal standards must remain stable in acidic mobile phases (e.g., 0.1% formic acid) over long analytical runs. Poorly designed deuterated standards with exchangeable protons can undergo H/D exchange with the solvent, leading to a loss of the isotopic label and subsequent calibration drift [1]. The specific 13C and d3 labeling positions in N-Nitroso Vonoprazan-13C,d3 are synthetically locked on non-exchangeable sites, ensuring long-term isotopic purity and consistent MS/MS response factors over extended autosampler residency times [2].
| Evidence Dimension | Isotopic Label Retention |
| Target Compound Data | > 99% label retention over 48 hours |
| Comparator Or Baseline | < 90% retention in labile d-labeled analogs |
| Quantified Difference | Prevention of > 10% calibration drift over a 2-day run |
| Conditions | 48-hour autosampler stability in 0.1% Formic Acid / Acetonitrile |
Ensures calibration curve integrity during large, high-throughput commercial batch release sequences without requiring constant standard re-preparation.
Serving as the definitive internal standard for quantifying N-nitroso vonoprazan in commercial API and finished tablet batches to ensure compliance with FDA/EMA Acceptable Intake limits (e.g., 96 ng/day) [1].
Providing the necessary +4 Da mass shift to eliminate 34S isotopic cross-talk, enabling analytical laboratories to validate ultra-sensitive methods with Limits of Quantitation (LOQ) at or below 0.5 ng/mL [2].
Tracking the formation kinetics of N-nitroso vonoprazan in formulated products under stress conditions (e.g., 40°C / 75% RH), where precise matrix effect correction is required as excipient degradation alters the sample matrix over time [3].